molecular formula C12H11NO6 B1240432 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid CAS No. 70393-86-1

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid

Cat. No.: B1240432
CAS No.: 70393-86-1
M. Wt: 265.22 g/mol
InChI Key: XNEDYIJMGCYHKB-UHFFFAOYSA-N
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Description

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, hydroxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Mechanism of Action

The mechanism of action of 1,4-dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid is unique due to the presence of both methoxy and hydroxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7-hydroxy-1,6-dimethoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-18-10-3-6-8(4-9(10)14)13(19-2)5-7(11(6)15)12(16)17/h3-5,14H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEDYIJMGCYHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2OC)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220656
Record name 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70393-86-1
Record name 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070393861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Reactant of Route 2
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Reactant of Route 3
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Reactant of Route 4
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Reactant of Route 5
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid
Reactant of Route 6
1,4-Dihydro-1,6-dimethoxy-7-hydroxy-4-oxoquinoline-3-carboxylic acid

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